Chemical Class: Dihydrochalcone (1,3-diarylpropan-1-one)
Molecular Formula: C₁₆H₁₄Cl₂O₂
Molecular Weight: 309.19 g/mol
Technical Abstract:
This guide details the synthetic architecture and pharmacological relevance of 1-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one. Structurally, this molecule represents a "privileged scaffold" in medicinal chemistry, bridging the lipophilic, metabolically stable 2,3-dichlorophenyl moiety with a 4-methoxyphenyl pharmacophore via a flexible propanone linker. Unlike its unsaturated chalcone precursor, this saturated dihydrochalcone exhibits enhanced conformational flexibility, making it a critical intermediate in the development of tyrosinase inhibitors , tubulin polymerization antagonists , and smoothened (Smo) receptor modulators .
The primary synthetic challenge addressed in this monograph is the chemoselective reduction of the
-unsaturated ketone without triggering hydrodehalogenation of the sensitive 2,3-dichloro aromatic ring.
Part 2: Synthetic Methodology (The Core Protocol)
The synthesis requires a two-stage convergent approach. The critical engineering control is preventing the loss of chlorine atoms during the hydrogenation step, a common failure mode when using standard Pd/C catalysts.
Stage 1: Claisen-Schmidt Condensation (Formation of the Chalcone)
This step constructs the carbon skeleton via an aldol condensation between a substituted acetophenone and a benzaldehyde derivative.
Mechanism: Base-catalyzed enolate formation followed by nucleophilic attack and dehydration.
Protocol:
Dissolve 2,3-dichloroacetophenone (10 mmol) in absolute ethanol (20 mL).
Add 4-methoxybenzaldehyde (11 mmol) to the solution.
Dropwise, add 40% NaOH solution (5 mL) while stirring at 0°C.
Allow the reaction to warm to room temperature and stir for 12 hours. A yellow precipitate (the chalcone) will form.
Purification: Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from ethanol.
Intermediate Check: The product is (E)-1-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
Stage 2: Chemoselective Transfer Hydrogenation
Direct hydrogenation with
and Pd/C often strips the chlorine atoms (hydrodehalogenation). To avoid this, we utilize a Transfer Hydrogenation protocol using Ammonium Formate, which provides milder kinetic control [1].
The following diagram illustrates the convergent synthesis and the critical decision node regarding catalyst selection to preserve the halogenated ring.
Caption: Chemoselective synthesis pathway highlighting the transfer hydrogenation strategy required to preserve the 2,3-dichloro substitution pattern.
Part 4: Analytical Characterization (Self-Validating Data)
To validate the synthesis, the researcher must confirm the reduction of the alkene double bond while verifying the integrity of the aromatic chlorines.
Table 1: Predicted NMR & Physical Data
Parameter
Expected Value/Shift
Mechanistic Explanation
Appearance
White to off-white crystalline solid
Loss of conjugation (yellow chalcone white dihydrochalcone).
Melting Point
85–95°C
Typical range for halogenated dihydrochalcones.
¹H NMR (Linker)
3.05 (t, 2H) & 3.25 (t, 2H)
Distinct triplets for the ethylene bridge. Absence of vinyl doublets ( 7.5–8.0) confirms reduction.[1]
¹H NMR (Methoxy)
3.85 (s, 3H)
Characteristic singlet for the group.
¹H NMR (Ring A)
7.3–7.5 (m, 3H)
Integration of 3 protons confirms the 2,3-dichloro substitution is intact (if dechlorinated, integration would increase).
MS (ESI+)
309/311/313
Characteristic isotope pattern (9:6:1) for a molecule with two chlorine atoms.[2][3]
Part 5: Pharmacophore & Biological Context[3][5][6]
This molecule acts as a versatile chemical probe. The 2,3-dichlorophenyl motif is a bioisostere for sterically crowded rings, often improving metabolic stability against CYP450 oxidation compared to non-halogenated analogs.
Key Biological Targets:
Tyrosinase Inhibition: Dihydrochalcones with 4-substituted resorcinol or phenol rings are potent tyrosinase inhibitors. The 4-methoxy group mimics the tyrosine substrate [2].
Tubulin Polymerization: The structural similarity to Combretastatin A-4 allows these flexible linkers to bind to the colchicine site of tubulin, disrupting microtubule dynamics in cancer cells [3].
Antioxidant Activity: While the ketone reduces radical scavenging compared to the enone, the saturated linker improves lipophilicity and membrane permeability.
Caption: Pharmacophore dissection showing the functional role of the halogenated head group and methoxy tail.
References
Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones.
Source: MDPI (2023). Describes the use of ammonium formate and Pd/C for selective reduction.
Synthesis and biological activities of some chalcone derivatives.
Source: ResearchGate (2020).[4] Details the antioxidant and antimicrobial profiles of substituted chalcones.
Activating Methanol for Chemoselective Transfer Hydrogenation of Chalcones.
Source: Thieme Connect (2024). Discusses advanced catalytic systems for chemoselective reduction of
-unsaturated ketones.
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (PubChem Record).
Source: NIH PubChem. Provides physical property data for the closely related 4-chloro analog.
An In-depth Technical Guide to the Spectral Analysis of 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the expected spectral data for 2',3'-Dichloro-3-(4-methoxyphenyl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the expected spectral data for 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone. As a valuable intermediate in organic synthesis and a potential scaffold in medicinal chemistry, a thorough understanding of its structural characterization through spectroscopic methods is paramount. This document is structured to provide not only the predicted spectral data but also the underlying scientific rationale for these predictions, empowering researchers to interpret and validate their own experimental findings. Propiophenone derivatives, in general, are recognized for their potential applications in drug development, including their use as local anesthetics and their potential antihyperglycemic activities.[1][]
Molecular Structure and Key Features
2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone is a propiophenone derivative characterized by a dichlorinated phenyl ring and a methoxyphenyl group. The propiophenone core consists of a three-carbon chain with a carbonyl group at the first carbon, attached to an aromatic ring. The presence of two chlorine atoms on one aromatic ring and a methoxy group on the other introduces distinct electronic and steric effects that will be reflected in its spectral signatures.
Figure 1: Molecular structure of 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to provide key information about the proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group, and the electron-donating effect of the methoxy group.
Table 1: Predicted ¹H NMR Chemical Shifts for 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone
Protons
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Rationale
Methoxy (-OCH₃)
~3.8
Singlet
3H
The three equivalent protons of the methoxy group are shielded by the oxygen atom and show a characteristic singlet.
Methylene (-CH₂-)
~3.0 - 3.4
Multiplet
4H
The two methylene groups adjacent to the carbonyl and the methoxyphenyl ring will appear as complex multiplets due to spin-spin coupling with each other.
Aromatic (methoxyphenyl)
~6.8 - 7.2
Multiplet
4H
The protons on the methoxyphenyl ring will appear as two doublets due to their ortho and meta positions relative to the methoxy group.
Aromatic (dichlorophenyl)
~7.5 - 7.9
Multiplet
3H
The protons on the dichlorophenyl ring will be deshielded by the electron-withdrawing chlorine atoms and the carbonyl group, resulting in signals in the downfield region.
Experimental Protocol for ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR is sufficient.
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature. The carbonyl carbon is expected to be the most downfield signal.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone
Carbon
Predicted Chemical Shift (ppm)
Rationale
Carbonyl (C=O)
~195 - 205
The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. In chalcones, a related class of compounds, the carbonyl carbon typically appears between δ 186.6 and 196.8.[4]
Quaternary (dichlorophenyl)
~130 - 140
The carbons attached to the chlorine atoms will be deshielded.
Aromatic (dichlorophenyl)
~125 - 135
The chemical shifts of the aromatic carbons are influenced by the positions of the chlorine atoms and the propiophenone chain.
Aromatic (methoxyphenyl)
~114 - 160
The carbon attached to the methoxy group will be the most shielded in this ring, while the carbon attached to the propiophenone chain will be more downfield.
Methoxy (-OCH₃)
~55
This is a typical chemical shift for a methoxy carbon attached to an aromatic ring.
Methylene (-CH₂-)
~30 - 45
The methylene carbons will appear in the aliphatic region of the spectrum.
Experimental Protocol for ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR.
Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted Infrared (IR) Spectral Data
The IR spectrum is particularly useful for identifying the functional groups present in the molecule. The most prominent feature will be the strong absorption from the carbonyl group.
Table 3: Predicted IR Absorption Frequencies for 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone
Functional Group
Predicted Frequency (cm⁻¹)
Intensity
Rationale
C=O (carbonyl)
~1680 - 1700
Strong
The carbonyl stretching vibration is a very strong and characteristic absorption in ketones.
C-H (aromatic)
~3000 - 3100
Medium
Stretching vibrations of the C-H bonds on the aromatic rings.
C-H (aliphatic)
~2850 - 3000
Medium
Stretching vibrations of the C-H bonds in the methylene and methoxy groups.
C=C (aromatic)
~1450 - 1600
Medium to Weak
In-plane skeletal vibrations of the aromatic rings.
C-O (ether)
~1250
Strong
Asymmetric stretching of the C-O-C bond of the methoxy group.
C-Cl
~700 - 800
Strong
Stretching vibrations of the carbon-chlorine bonds.
Experimental Protocol for IR Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observable, along with characteristic fragment ions.
Table 4: Predicted Key Fragments in the Mass Spectrum of 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone
m/z
Ion Structure
Rationale
~308, 310, 312
[M]⁺
Molecular ion peak. The isotopic pattern of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern with a ratio of approximately 9:6:1.
~183, 185
[Cl₂C₆H₃CO]⁺
Fragmentation resulting from the cleavage of the bond between the carbonyl carbon and the adjacent methylene group.
~121
[CH₃OC₆H₄CH₂]⁺
Fragmentation leading to the formation of the methoxybenzyl cation.
~105
[C₆H₅CO]⁺
This fragment is common in propiophenone derivatives, although less likely here due to the substituents.
~77
[C₆H₅]⁺
Phenyl cation, a common fragment in aromatic compounds.
Experimental Protocol for Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Instrument Setup: Use an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the spectrum over a suitable mass range.
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine atoms.
Figure 2: General workflow from synthesis to spectroscopic analysis.
Conclusion
The predicted spectral data presented in this guide provide a robust framework for the structural elucidation of 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently interpret their experimental results. The protocols outlined herein represent standard methodologies that ensure the acquisition of high-quality spectral data. This comprehensive approach, combining predictive analysis with established experimental procedures, is essential for advancing research and development in organic and medicinal chemistry.
References
Ahmad, F. (2012).
(PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives - ResearchGate. (n.d.). Retrieved from [Link]
Spectral Properties of Chalcones II - FABAD Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC. (n.d.). Retrieved from [Link]
Spectroscopic Investigation of Some Chalcones - ResearchGate. (n.d.). Retrieved from [Link]
Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed. (2012). Bioorganic & Medicinal Chemistry Letters, 22(8), 2789-2793. [Link]
Application Notes and Protocols: A-Z Guide to Fried-Crafts Acylation for Propiophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of Propiophenone Scaffolds Propiophenone and its derivatives represent a critical class of aromatic ketones that serve...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Propiophenone Scaffolds
Propiophenone and its derivatives represent a critical class of aromatic ketones that serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. Their prevalence in drug discovery is notable, with the propiophenone core embedded in molecules exhibiting diverse pharmacological activities. The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a primary and efficient method for forging the crucial carbon-carbon bond that defines these structures.[1][2] This application note provides an in-depth guide to the synthesis of propiophenone derivatives via Friedel-Crafts acylation, offering detailed protocols, mechanistic insights, and practical guidance for laboratory application.
Mechanistic Underpinnings: The Electrophilic Aromatic Substitution Pathway
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] The overall transformation involves the introduction of an acyl group (in this case, a propionyl group) onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[1][3][5]
The mechanism can be dissected into three key steps:
Formation of the Acylium Ion: The Lewis acid catalyst interacts with the acylating agent (e.g., propionyl chloride) to generate a highly electrophilic and resonance-stabilized acylium ion.[6][7] This step is crucial for activating the otherwise moderately reactive acylating agent.
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8]
Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group.[8][9] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of catalyst is often required as it complexes with the product ketone.[1]
HPLC method development for dichlorinated propiophenones
A-0224 | A-0224 | A-0224 | A-0224 | A-0224 Title: A Systematic Approach to HPLC Method Development for the Analysis of Dichlorinated Propiophenone Isomers Abstract: This application note presents a comprehensive and syst...
Author: BenchChem Technical Support Team. Date: February 2026
A-0224 | A-0224 | A-0224 | A-0224 | A-0224
Title: A Systematic Approach to HPLC Method Development for the Analysis of Dichlorinated Propiophenone Isomers
Abstract: This application note presents a comprehensive and systematic strategy for developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of dichlorinated propiophenone isomers. These compounds, often present as critical starting materials or intermediates in pharmaceutical synthesis, require precise analytical monitoring. Due to their structural similarities, separating positional isomers like 2',4'-dichloropropiophenone and 3',4'-dichloropropiophenone can be challenging. This guide details a logical workflow, from initial analyte characterization and column selection to method optimization and validation, grounded in established chromatographic principles and regulatory expectations. We explore the use of stationary phases with alternative selectivities, such as Phenyl-Hexyl and Pentafluorophenyl (PFP), to achieve optimal resolution. The protocols provided herein are designed to be a practical resource for researchers and drug development professionals, ensuring the development of accurate, reliable, and efficient HPLC methods.
Introduction
Dichlorinated propiophenones are a class of halogenated aromatic ketones that serve as key building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The precise isomeric substitution pattern of the chlorine atoms on the phenyl ring is critical, as different isomers can lead to different impurity profiles or affect the efficacy of the final drug substance. Consequently, a highly selective and robust analytical method is essential to distinguish and quantify these closely related isomers.
The primary challenge in their analysis lies in achieving adequate chromatographic resolution between positional isomers, which often exhibit very similar physicochemical properties.[1] Standard C18 columns, which separate primarily based on hydrophobicity, may not provide sufficient selectivity.[2] This necessitates a more nuanced approach to method development, focusing on secondary separation mechanisms like π-π, dipole-dipole, and hydrogen bonding interactions.[1][3] This guide provides the scientific rationale and step-by-step protocols for developing a fit-for-purpose HPLC method, adhering to principles outlined in regulatory guidelines such as ICH Q2(R1) and USP General Chapter <621>.[4][5]
Understanding the Analyte: Physicochemical Properties
A successful method development strategy begins with understanding the analyte's properties. Dichlorinated propiophenones are moderately hydrophobic, aromatic ketones. Key properties for two common isomers are summarized below.
Property
2',4'-Dichloropropiophenone
3',4'-Dichloropropiophenone
Rationale for HPLC Method Development
Molecular Formula
C₉H₈Cl₂O
C₉H₈Cl₂O
Identical formula necessitates a high-selectivity separation technique.
Both are hydrophobic and well-suited for reversed-phase HPLC. The slight difference in LogP suggests that a standard C18 column might offer some separation, but it may not be sufficient for baseline resolution.
Key Structural Features
Aromatic ring, Ketone group, Two Chlorine atoms
Aromatic ring, Ketone group, Two Chlorine atoms
The aromatic ring allows for π-π interactions.[9] The ketone and chlorine atoms create dipoles, which can be exploited by specific stationary phases.
The presence of the electron-rich phenyl ring and electronegative chlorine atoms makes these molecules ideal candidates for stationary phases that offer more than just hydrophobic interactions.
Strategic Approach to Method Development
Our approach is a systematic process designed to efficiently identify and optimize the critical parameters governing the separation.
Caption: A systematic workflow for HPLC method development.
3.1. Column Selection: The Key to Selectivity
Choosing the right stationary phase is the most critical factor in achieving resolution for isomers.[10] While a C18 column is a common starting point, phases offering alternative selectivities are often required for halogenated aromatic compounds.[11]
Caption: Logic for selecting a column based on analyte properties.
C18 (USP L1): Provides retention based on hydrophobicity. It should be screened but may not resolve the isomers baseline.
Phenyl-Hexyl (USP L11): This phase provides both hydrophobic interactions from the hexyl linker and π-π interactions from the phenyl ring.[9][12] These π-π interactions with the analyte's aromatic ring can significantly enhance selectivity between positional isomers.[13]
Pentafluorophenyl (PFP) (USP L43): PFP columns are highly recommended for separating halogenated compounds and positional isomers.[3][10] The highly electronegative fluorine atoms create a strong dipole on the stationary phase, enabling dipole-dipole interactions with the analyte. This, combined with π-π and hydrophobic interactions, provides unique and powerful selectivity.[1][14]
3.2. Mobile Phase Selection
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common strong solvents in reversed-phase HPLC.
Acetonitrile: Generally has lower viscosity (leading to lower backpressure) and is a weaker UV absorber.
Methanol: Is a protic solvent and can engage in hydrogen bonding. It is known to enhance π-π interactions with phenyl-type phases, which can be advantageous for this separation.[15][16] Both should be screened to determine the optimal selectivity.
Aqueous Phase & pH: A simple mobile phase of water/organic modifier is often sufficient for these neutral compounds. Buffering is typically not required as the analytes lack ionizable functional groups. Using a low concentration of a weak acid like 0.1% formic acid can sometimes improve peak shape by minimizing interactions with residual silanols on the silica surface.
3.3. Detection Parameters
Dichlorinated propiophenones contain a chromophore (the substituted benzene ring conjugated with the ketone) that absorbs UV light. A UV-Vis or Diode Array Detector (DAD) is ideal. An initial wavelength of 254 nm is a good starting point, but a full UV scan of the analyte standard should be performed to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
Experimental Protocols
Protocol 1: Initial Screening and Method Scouting
Objective: To quickly evaluate different columns and organic modifiers to find the most promising conditions for separation.
Materials:
HPLC system with gradient capability and UV/DAD detector.
Columns: C18, Phenyl-Hexyl, and PFP (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B1: Acetonitrile with 0.1% Formic Acid.
Mobile Phase B2: Methanol with 0.1% Formic Acid.
Sample: A solution containing a mix of the dichlorinated propiophenone isomers (e.g., 10 µg/mL each) dissolved in a 50:50 mixture of water and organic modifier.
Procedure:
Equilibrate the first column (e.g., C18) with the initial mobile phase conditions.
Set the column temperature to 30 °C and the flow rate to 1.0 mL/min.
Set the detector to monitor at 254 nm or the predetermined λ-max.
Inject 10 µL of the sample mixture.
Run a broad "scouting" gradient as follows:
Time (min)
%A (Water + 0.1% FA)
%B (ACN or MeOH + 0.1% FA)
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
30.0
95
5
Repeat this scouting run for each column with both acetonitrile and methanol as the organic modifier.
Evaluate the resulting chromatograms for the best initial separation (selectivity) between the isomers.
Protocol 2: Method Optimization
Objective: To refine the most promising conditions from the scouting phase to achieve baseline resolution (Rs ≥ 1.5) with good peak shape and a reasonable run time.
Procedure:
Using the column and mobile phase combination that showed the best initial selectivity, perform a series of focused experiments.
Gradient Optimization:
Based on the scouting run, determine the approximate percentage of organic modifier where the isomers elute.
Design a shallower gradient around this elution window. For example, if elution occurred between 40% and 60% B, a new gradient could be 35-65% B over 15 minutes. This increases the time the analytes spend in the "active" separation region of the gradient, improving resolution.
Temperature Optimization:
Analyze the sample at different column temperatures (e.g., 25 °C, 35 °C, 45 °C). Temperature can affect mobile phase viscosity and interaction kinetics, sometimes altering selectivity.
Flow Rate Adjustment:
While typically kept standard (e.g., 1.0 mL/min for a 4.6 mm ID column), minor adjustments can be made. Lowering the flow rate can sometimes increase efficiency and resolution, at the cost of longer run times.[17]
Example Optimized Conditions (Hypothetical):
Column: PFP (150 x 4.6 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic Acid
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient: 40% B to 60% B over 15 minutes
Flow Rate: 1.0 mL/min
Temperature: 35 °C
Detection: 258 nm
Injection Volume: 10 µL
Protocol 3: Method Validation (as per ICH Q2(R1))
Objective: To formally demonstrate that the final optimized method is suitable for its intended purpose.[18]
Procedure:
The following validation characteristics should be assessed according to the ICH Q2(R1) guideline.[4]
Specificity: Demonstrate that the method can unequivocally assess the analytes in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is often done by spiking the sample with related substances and demonstrating that the main peaks are resolved from them.
Linearity: Analyze a series of standards across a specified range (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and determine the correlation coefficient (r²), which should typically be ≥ 0.999.
Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[19]
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-assay): Perform multiple injections (e.g., n=6) of a single standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
Intermediate Precision: Assess the method's precision over different days, with different analysts, or on different equipment. The RSD should remain within acceptable limits.[18]
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is particularly important if the method is used for impurity analysis.
Robustness: Deliberately make small changes to method parameters (e.g., ±2 °C in temperature, ±0.1 pH units, ±5% in organic modifier composition) and show that the results remain unaffected, demonstrating the method's reliability during routine use.
Conclusion
Developing a robust HPLC method for dichlorinated propiophenone isomers requires a systematic approach that goes beyond standard C18 chromatography. By understanding the physicochemical properties of the analytes, a rational choice of stationary phase can be made. Phenyl-Hexyl and, particularly, Pentafluorophenyl (PFP) columns offer alternative selectivities like π-π and dipole-dipole interactions, which are crucial for resolving these challenging positional isomers. Following a logical workflow of scouting, optimization, and validation ensures the development of a method that is selective, accurate, precise, and fit for purpose in a regulated environment.
References
PubChem. (n.d.). 3',4'-Dichloropropiophenone. National Center for Biotechnology Information. Retrieved from [Link]
United States Pharmacopeia. (2023). General Chapter <621> Chromatography. USP-NF. Retrieved from [Link]
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
PubChem. (n.d.). 2',4'-Dichloropropiophenone. National Center for Biotechnology Information. Retrieved from [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
Restek. (n.d.). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Retrieved from [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]
Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
U.S. Pharmacopeial Convention. (2012). General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
YMC. (n.d.). Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. Retrieved from [Link]
ResearchGate. (n.d.). Physicochemical properties of 2,4-dichlorophenol (DCP). Retrieved from [Link]
Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]
USP-NF. (2023). <621> Chromatography. Retrieved from [Link]
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Wikipedia. (n.d.). 2,4-Dichlorophenol. Retrieved from [Link]
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]
LCGC International. (2013). HPLC Column Selection. Retrieved from [Link]
Advanced Materials Technology. (n.d.). HALO Phenyl-Hexyl. Retrieved from [Link]
MAC-MOD Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from [Link]
U.S. Pharmacopeial Convention. (2011). <621> CHROMATOGRAPHY. Retrieved from [Link]
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
Technical Guide: 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone as a Chemical Intermediate
This guide outlines the technical specifications, synthesis, and application protocols for 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone , a specialized dihydrochalcone intermediate.[1] [1] Executive Summary 2',3'-Dich...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical specifications, synthesis, and application protocols for 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone , a specialized dihydrochalcone intermediate.[1]
[1]
Executive Summary
2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone (IUPAC: 1-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one ) is a functionalized dihydrochalcone derivative.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of CNS-active agents (targeting dopamine/serotonin receptors) and metabolic modulators (SGLT2 inhibitor analogs).[1]
2,3-Dichlorophenyl moiety: A pharmacophore found in blockbuster antipsychotics (e.g., Aripiprazole , Cariprazine ) and mood stabilizers (e.g., Lamotrigine ), known to enhance metabolic stability and receptor affinity.[1]
4-Methoxyphenyl group: A versatile "masked" phenol that allows for late-stage diversification or serves as a hydrophobic anchor in protein binding pockets.[1]
This guide details the protocols for its synthesis, purification, and downstream derivatization, emphasizing the preservation of the labile aryl-chloride bonds during processing.[1]
Dissolution: Dissolve 2,3-dichloroacetophenone (10 mmol) and 4-methoxybenzaldehyde (10.5 mmol) in Ethanol (30 mL) in a round-bottom flask.
Catalysis: Cool to 0–5 °C. Add NaOH solution (5 mL) dropwise over 10 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy precipitate (the Chalcone) will form.[1]
Workup: Cool the mixture to 0 °C. Filter the yellow solid. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).[1]
Validation: Check TLC (Hexane:EtOAc 4:1). Product is (E)-1-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .[1]
Step 2: Selective Hydrogenation (The Critical Step)
Reduction of the alkene without dehalogenating the aromatic ring.[1]
Expert Insight: Standard Pd/C hydrogenation often strips chlorine atoms from the aromatic ring (hydrodehalogenation).[1] Use Platinum Oxide (PtO₂) or Wilkinson’s Catalyst to prevent this side reaction.[1]
Symptom:[1][2][3][4] Mass spec shows M-34 or M-68 peaks.[1]
Fix: Switch catalyst from Pd/C to PtO₂ (Adam's) or RhCl(PPh₃)₃ (Wilkinson's) .[1] Alternatively, use Transfer Hydrogenation (Formic acid/Triethylamine).[1]
Fix: Ensure the base (NaOH) is fresh.[1] If the ketone is sterically hindered (2,3-dichloro is bulky), increase temperature to 40 °C or use Ba(OH)₂ as a milder, more selective catalyst.[1]
Issue: Solubility.
Tip: The final intermediate is lipophilic.[1] Use DCM or THF for downstream reactions; avoid pure methanol if reactants are not soluble.[1]
References
Claisen-Schmidt Condensation Mechanisms
Study.com.[1] "Mechanism of the aldol reaction between 4-methoxybenzaldehyde and acetophenone." Link
Selective Hydrogenation of Halogenated Chalcones
ChemicalBook.[1][5] "(E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one Properties and Synthesis." Link
General Propiophenone Chemistry
Wikipedia.[1][6] "Propiophenone and its derivatives in drug synthesis." Link[1]
Application Notes and Protocols: A Researcher's Guide to the Grignard Reaction with m-Methoxybromobenzene
Introduction: The Enduring Power of the Grignard Reaction First discovered by Victor Grignard in 1900, the organomagnesium halide—or Grignard reagent—revolutionized organic synthesis, providing a robust method for formin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Power of the Grignard Reaction
First discovered by Victor Grignard in 1900, the organomagnesium halide—or Grignard reagent—revolutionized organic synthesis, providing a robust method for forming carbon-carbon bonds.[1] This discovery, which earned Grignard the Nobel Prize in Chemistry in 1912, remains a cornerstone of synthetic chemistry today.[1] Aryl Grignard reagents, such as 3-methoxyphenylmagnesium bromide derived from m-methoxybromobenzene, are particularly valuable intermediates.[2] They serve as powerful nucleophilic building blocks for introducing substituted phenyl moieties, a common structural motif in pharmaceuticals and advanced materials.
This guide provides a comprehensive, field-tested protocol for the successful preparation of 3-methoxyphenylmagnesium bromide and its subsequent carboxylation to form 3-methoxybenzoic acid. It moves beyond a simple recitation of steps to explain the critical scientific principles that ensure a safe, reliable, and high-yielding synthesis.
Scientific Principles and Mechanistic Insights
The Grignard reaction is a multi-step process, each governed by principles that are critical for experimental success.
1. Reagent Formation: An Interface Phenomenon
The synthesis begins with the oxidative insertion of magnesium metal into the carbon-bromine bond of m-methoxybromobenzene. This is not a simple solution-phase reaction; it occurs on the surface of the magnesium metal.[1][3][4] The mechanism is believed to involve single electron transfer (SET) from the magnesium to the aryl halide, forming radical intermediates that ultimately combine to yield the organomagnesium species.[3][4]
2. The Challenge of the Oxide Layer
A primary obstacle to initiation is the passivating layer of magnesium oxide (MgO) that coats commercially available magnesium turnings.[5][6] This layer is unreactive and must be breached to expose the fresh, reactive Mg(0) surface beneath. Chemical activation is the most common and reliable method to achieve this. A small amount of iodine (I₂) is an excellent activator; it is thought to react with the magnesium at weak points in the oxide layer, creating reactive magnesium iodide and etching the surface to expose fresh metal.[5][6][7] The disappearance of the characteristic brown color of iodine is a classic visual indicator that the reaction has been successfully initiated.[8]
3. Umpolung: Reversing Polarity and Creating a Super Nucleophile
The insertion of the electropositive magnesium atom between carbon and bromine fundamentally reverses the polarity of the aryl carbon atom—a concept known as "umpolung".[9] While the carbon in m-methoxybromobenzene is electrophilic, the carbon atom in 3-methoxyphenylmagnesium bromide is highly nucleophilic and strongly basic, behaving like a carbanion.[1][10] This potent nucleophilicity allows it to attack a wide range of electrophiles, from the carbonyl carbons of aldehydes and ketones to the carbon atom in carbon dioxide.[11]
4. The Imperative of Anhydrous Conditions
The carbanionic character of the Grignard reagent also makes it an extremely strong base.[1][12] It will readily react with any available acidic protons, particularly those from water. This parasitic reaction consumes the Grignard reagent and terminates the desired synthetic pathway. Therefore, the rigorous exclusion of atmospheric moisture through the use of oven-dried glassware, anhydrous solvents, and an inert atmosphere is not merely a suggestion but an absolute requirement for success.
Materials and Apparatus
Reagents and Chemicals
Ensure all reagents are of appropriate quality and solvents are certified anhydrous.
All glassware must be scrupulously cleaned, dried in an oven (≥120 °C) for several hours, and assembled while hot, then allowed to cool to room temperature under a stream of dry nitrogen or argon.[15]
250 mL Three-neck round-bottom flask
125 mL Pressure-equalizing dropping funnel
Reflux condenser
Gas inlet adapter for inert gas (Nitrogen or Argon)
Gas outlet bubbler
Calcium chloride or Drierite drying tube
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel (500 mL)
Beakers and Erlenmeyer flasks
Buchner funnel and filter flask
Experimental Protocol
Part A: Synthesis of 3-Methoxyphenylmagnesium Bromide
Apparatus Setup: Assemble the oven-dried three-neck flask with the dropping funnel, reflux condenser (topped with a drying tube), and a gas inlet adapter. Ensure all joints are well-sealed. Place a magnetic stir bar in the flask. Begin flushing the system with dry nitrogen or argon.
Magnesium Activation: Add the magnesium turnings (1.21 g) to the flask. Add one or two small crystals of iodine. The iodine acts as both an activator and an indicator.[12]
Prepare Aryl Halide Solution: In a separate dry flask, dissolve m-methoxybromobenzene (5.0 mL) in ~40 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.
Initiation: Add ~5-10 mL of the aryl bromide solution from the dropping funnel to the magnesium turnings. The disappearance of the brown iodine color and the appearance of turbidity (a cloudy grey mixture) and/or spontaneous boiling of the ether indicates that the reaction has initiated.[3][16] If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium turnings with a dry glass rod (briefly removing the dropping funnel under a positive flow of inert gas).
Formation of the Grignard Reagent: Once initiated, add the remainder of the m-methoxybromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and controlling the addition rate is crucial for safety.[17] After the addition is complete, the mixture should be a cloudy, grey-brown color. Continue stirring for an additional 30-60 minutes to ensure all the magnesium has reacted.
Part B: Reaction with Carbon Dioxide (Carboxylation)
Prepare Electrophile: In a separate 500 mL beaker, crush approximately 50 g of dry ice into a coarse powder. Caution: Dry ice is extremely cold (-78 °C); handle with thermal gloves.
Addition: Once the Grignard formation is complete, cool the reaction flask to room temperature. Carefully and slowly pour the Grignard solution onto the crushed dry ice with gentle swirling.[18] A vigorous reaction will occur, and the mixture will thicken considerably.[10][18] Rinse the reaction flask with a small amount of anhydrous ether and add this to the beaker to ensure a complete transfer.
Quenching and Hydrolysis: Allow the excess dry ice to sublime. The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.[11] Once the bubbling subsides, slowly and carefully add ~50 mL of 6 M hydrochloric acid to the beaker in a fume hood.[10][16] This serves two purposes: it protonates the carboxylate salt to form the desired 3-methoxybenzoic acid, and it dissolves any unreacted magnesium metal.[12]
Part C: Purification via Acid-Base Extraction
Separation: Transfer the entire mixture to a 500 mL separatory funnel. Add ~50 mL of diethyl ether. Two distinct layers should form. The upper organic layer contains the desired product and any neutral organic byproducts (e.g., biphenyl), while the lower aqueous layer contains inorganic salts.[18]
Base Extraction: Drain the lower aqueous layer. To the organic layer remaining in the funnel, add ~30 mL of 5% aqueous sodium bicarbonate solution. Stopper the funnel and shake, venting frequently to release pressure from CO₂ evolution.[19] This deprotonates the acidic 3-methoxybenzoic acid, converting it to its water-soluble sodium salt, which partitions into the aqueous layer.[19][20][21] Drain this basic aqueous layer into a clean Erlenmeyer flask. Repeat the extraction with another 30 mL portion of sodium bicarbonate solution and combine the aqueous extracts. The neutral impurities will remain in the ether layer, which can now be discarded.
Precipitation: Cool the combined basic aqueous extracts in an ice bath. Slowly add 6 M HCl with stirring until the solution is strongly acidic (check with pH paper). The water-insoluble 3-methoxybenzoic acid will precipitate as a white solid.[16][22]
Isolation and Drying: Collect the solid product by vacuum filtration using a Buchner funnel.[16][18] Wash the crystals with a small amount of cold deionized water. Allow the product to air-dry on the funnel under vacuum for 15-20 minutes, then transfer to a watch glass to dry to a constant weight.
Visualizations and Data
Experimental Workflow Diagram
The entire process, from setup to isolation, can be visualized as a sequential workflow.
You are encountering difficulties purifying 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone . This compound belongs to the dihydrochalcone class, frequently utilized as an intermediate in the synthesis of SGLT2 inhibitors and other metabolic modulators.
Its physicochemical profile—a lipophilic core (dichlorophenyl) combined with a flexible ether linkage (methoxyphenyl)—often leads to two primary failure modes during purification:
"Oiling Out" (Liquid-Liquid Phase Separation): The compound separates as a supercooled oil rather than a crystal lattice during cooling.
Regioisomeric Contamination: If synthesized via Friedel-Crafts acylation, the 2',3'-dichloro substitution pattern is often contaminated with 3',4'- or 2',5'- isomers depending on the directing effects of the starting material.
This guide provides a root-cause analysis and validated protocols to resolve these issues.
Module 1: Troubleshooting & Diagnostics (Q&A)
Q1: My crude product is a dark, viscous oil that refuses to crystallize even at -20°C. How do I induce nucleation?
Diagnosis: This is the classic "oiling out" phenomenon. The presence of impurities (likely unreacted aldehyde or oligomers) depresses the melting point, and the flexible propyl chain inhibits lattice formation.
Corrective Action:
Trituration: Do not immediately attempt recrystallization.[1] Dissolve the oil in a minimal amount of Diethyl Ether or MTBE , then rapidly add Pentane or Hexane while stirring vigorously. This physical agitation often forces the oil to solidify into an amorphous solid.
The "Seed" Trick: If you lack seed crystals, dip a glass rod in the oil, withdraw it, and let the trace amount on the rod air-dry. Scratch the side of the flask with this rod. The friction and evaporation often induce micro-crystallization on the glass surface, which then propagates to the bulk oil.
Q2: I see a persistent yellow/brown color even after crystallization. Is this a problem?
Diagnosis: Yes. This usually indicates trace aluminum salts (if synthesized via Friedel-Crafts) or oxidation products (quinones) from the methoxy-phenol ring. These impurities can poison downstream catalysts (e.g., Palladium used for deprotection).
Corrective Action:
Metal Scavenging: Wash the organic phase with 1M HCl (to break Al-complexes) followed by a wash with 5% EDTA solution or a thiol-based scavenger resin.
Carbon Treatment: During recrystallization, add Activated Carbon (SX Ultra) (5% w/w) to the hot solution. Filter while hot through Celite. Caution: Do not cool before filtration, or the product will crystallize in the carbon filter cake.
Q3: HPLC shows a peak at RRT 0.95 or 1.05. Is this a regioisomer?
Diagnosis: Likely, yes. If you synthesized this via Friedel-Crafts acylation of 1,2-dichlorobenzene, the directing effects are weak. The 2',3'-dichloro isomer is sterically crowded.
Corrective Action:
Recrystallization is rarely sufficient for separating isomers with such similar polarities.
Switch to Chromatography: You must use a high-efficiency silica column. See Protocol B below.
Module 2: Validated Protocols
Protocol A: The "Two-Solvent" Recrystallization (Anti-Solvent Method)
Best for: Removing non-polar impurities and inducing crystallization in "oiling" batches.
Why this system? Ethanol often solubilizes the impurities too well. IPA has a higher boiling point, allowing better thermal gradients. Heptane is miscible with IPA but forces the lipophilic ketone out of solution.
Step-by-Step:
Dissolution: Place 10g of crude solid in a flask. Add IPA (30 mL) . Heat to reflux (approx. 82°C) until fully dissolved.
The following diagram illustrates the logical flow for troubleshooting purification failures for this specific molecule.
Caption: Decision tree for purifying 2',3'-dichloro-3-(4-methoxyphenyl)propiophenone, addressing phase separation and impurity profiles.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization solvent selection and anti-solvent techniques). Link
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source on purification of aromatic ketones and chalcone derivatives). Link
Teledyne ISCO. (2022). Flash Chromatography Guide: Purification of Non-Polar Aromatics. (Source for gradient optimization strategies for lipophilic compounds). Link
Mettler Toledo. (2024). Recrystallization Guide: Solving "Oiling Out" in Organic Synthesis. (Technical note on phase separation thermodynamics). Link
Propiophenone Isomer Separation: An HPLC Technical Support Center
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of propiophenone isomers. Propiophenone and its substituted analogues are common structural motifs in orga...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of propiophenone isomers. Propiophenone and its substituted analogues are common structural motifs in organic synthesis and pharmaceutical development. The separation of their isomers—particularly positional isomers (e.g., ortho-, meta-, para-), which often have very similar physicochemical properties—presents a significant analytical challenge.[1] Inadequate separation can compromise purity assessments, impurity profiling, and ultimately, the safety and efficacy of a final product.[2][3]
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues and developing robust separation methods, moving beyond simple procedural lists to explain the fundamental chromatographic principles behind each strategic choice.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the HPLC separation of propiophenone isomers in a direct question-and-answer format.
Problem: I am seeing poor or no resolution between my propiophenone isomer peaks.
This is the most frequent challenge, occurring when isomer peaks merge or overlap significantly (Resolution, Rs < 1.5). A systematic approach is required to enhance the selectivity and efficiency of your chromatographic system.
Answer:
Start by confirming basic system parameters (flow rate, column connection, temperature). If these are correct, the issue lies with the method's selectivity or efficiency. Follow this multi-step strategy:
Strategy 1: Mobile Phase Optimization — The Key to Selectivity
Selectivity (α) is the most powerful tool for improving resolution.[4] For neutral aromatic ketones like propiophenone isomers, subtle changes to the mobile phase can induce significant shifts in selectivity.
Alter the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa.
Causality: Acetonitrile and methanol interact differently with both the analyte and the stationary phase. Methanol is a protic solvent capable of hydrogen bonding, which can introduce different selectivity for isomers with polar substituents (e.g., hydroxypropiophenones). Acetonitrile can engage in π-π interactions, which may alter selectivity between aromatic isomers differently than methanol.[5]
Adjust Mobile Phase pH (for Ionizable Isomers): If your propiophenone isomers have ionizable functional groups (e.g., hydroxyl, amino), pH is a critical parameter.
Causality: The retention of ionizable compounds in reversed-phase HPLC is highly dependent on their ionization state.[6] By adjusting the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa, you ensure a single, stable ionic form (either fully ionized or fully suppressed), leading to consistent retention and sharper peaks.[6][7] Operating near the pKa can cause peak splitting or broadening.[6][8] For neutral compounds like unsubstituted propiophenone, pH has a minimal effect on retention.[7][9]
Incorporate a Buffer: To maintain a stable pH, especially when it is critical for selectivity, a buffer is essential.
Causality: Buffers resist pH fluctuations that can arise from atmospheric CO2 dissolution or solvent degradation, thereby ensuring reproducible retention times and separation.[10][11] A buffer concentration of 10-25 mM is typically sufficient.
Strategy 2: Stationary Phase Selection
If mobile phase adjustments are insufficient, the stationary phase chemistry is the next logical step.
Switch from C18 to a Phenyl-Hexyl or PFP Column:
Causality: Standard C18 columns separate primarily based on hydrophobicity.[12] Since positional isomers often have very similar hydrophobicities, C18 may not provide adequate resolution.
Phenyl-Hexyl Phases offer a "mixed-mode" separation mechanism. They provide hydrophobic interactions via the hexyl chain and π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the propiophenone isomers.[13][14] This alternative selectivity is highly effective for separating aromatic positional isomers.[1][4][5][12]
Pentafluorophenyl (PFP) Phases provide multiple interaction mechanisms, including hydrophobic, aromatic (π-π), dipole-dipole, and hydrogen bonding, offering unique selectivity for closely related isomers.
Strategy 3: Optimize Temperature
Adjust Column Temperature: Vary the temperature in 5 °C increments (e.g., from 30 °C to 45 °C).
Causality: Temperature affects mobile phase viscosity (and thus efficiency) and can also alter the selectivity of the separation. Sometimes, increasing the temperature can improve peak shape and resolution, but the effect is compound-dependent and must be evaluated empirically.[15][16]
Problem: My isomer peaks are tailing badly.
Peak tailing (Asymmetry Factor, As > 1.2) compromises accurate integration and reduces resolution.[17]
Answer:
Peak tailing for compounds like propiophenone is often caused by secondary interactions with the stationary phase or issues outside the column.
Primary Cause: Silanol Interactions: The most common cause of tailing for aromatic ketones is the interaction between the analyte and residual silanol groups (Si-OH) on the silica surface of the stationary phase.[17][18][19]
Solution 1: Lower the Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.0) using a buffer like phosphate or formate. At this pH, most surface silanols are protonated (non-ionized), minimizing their ability to interact with the analytes.[18][19]
Solution 2: Use an End-Capped, High-Purity Silica Column: Modern "Type B" silica columns are manufactured to have fewer metal impurities and are "end-capped" to block a majority of the residual silanols, significantly reducing tailing for polar and basic compounds.[8][18]
Secondary Cause: Column Overload: Injecting too much sample mass can saturate the stationary phase.[20]
Solution: Reduce the sample concentration or injection volume and reinject.
Tertiary Cause: Extra-Column Dead Volume: Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[8][20]
Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all fittings are properly connected to minimize dead volume.[8]
Problem: My retention times are drifting from one injection to the next.
Inconsistent retention times (poor repeatability) make peak identification unreliable and are a clear sign of system instability.
Answer:
Retention time drift is rarely a column chemistry problem; it almost always points to an issue with the HPLC system or mobile phase preparation.
Check Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator. For gradient methods, allow at least 10 column volumes for re-equilibration between runs.[21]
Verify Mobile Phase Preparation:
Freshly Prepared: Mobile phases, especially buffered ones, should be made fresh daily. Volatile components can evaporate, and pH can shift over time, affecting retention.[11][22]
Degassing: Ensure the mobile phase is adequately degassed to prevent air bubbles from entering the pump, which can cause pressure fluctuations and retention time shifts.[21]
Inspect the Pumping System: Inconsistent pump performance is a primary cause of drifting retention times. Check for pressure fluctuations. If observed, prime the pump, check for leaks, and inspect check valves for proper function.[21][22]
Ensure Stable Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant retention time shifts.[15][21]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for novel propiophenone isomers?
A: A systematic, multi-step approach is recommended.[23]
Column Selection: Begin with a modern, high-purity C18 column (e.g., 100 x 4.6 mm, 2.7 µm). This provides a good baseline for hydrophobic separation. Also have a Phenyl-Hexyl column available as a first alternative for aromatic isomers.[24]
Mobile Phase Screening: Prepare two mobile phases: (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Start with a generic gradient (e.g., 5% to 95% B over 15 minutes). This low-pH condition is excellent for initial screening as it generally provides good peak shapes.[9]
Evaluate and Optimize: After the initial run, assess the chromatogram. If resolution is poor, your next step should be to switch the organic modifier from acetonitrile to methanol. If that fails, switch to the Phenyl-Hexyl column and repeat the screening.
Q2: How do I choose the right HPLC column?
A: The choice depends on the specific properties of your isomers.
For general-purpose screening: A high-quality, end-capped C18 is the workhorse of reversed-phase chromatography.
For aromatic positional isomers: A Phenyl-Hexyl or PFP column is often superior.[1] The π-π interactions they offer provide a different selectivity mechanism that can resolve isomers that co-elute on a C18.[5] Always consult application notes from column manufacturers, as they often provide starting methods for similar compound classes.
Q3: What are typical system suitability parameters I should monitor?
A: System Suitability Testing (SST) is a mandatory part of validated methods, ensuring the system is performing correctly before and during analysis.[25][26][27] For isomer separations, the key parameters are:
Resolution (Rs): The most critical parameter. For quantitative analysis, the resolution between the two closest-eluting isomer peaks should be Rs ≥ 1.5 .[28]
Tailing Factor (Tf) or Asymmetry (As): Should typically be ≤ 2.0 , with an ideal value being close to 1.0.[25]
Repeatability (%RSD): The relative standard deviation of peak areas and retention times from replicate injections (typically 5 or 6) should be < 2.0% .[25]
Theoretical Plates (N): A measure of column efficiency. While limits vary, a value > 2000 is a common minimum requirement.[29]
Q4: How can I improve the sensitivity (peak height) of my analysis?
A: To improve sensitivity, you need to maximize the peak height relative to the baseline noise.
Optimize Wavelength: Ensure you are monitoring at the UV λmax of your propiophenone isomers.
Improve Peak Shape: Reducing peak tailing concentrates the analyte into a narrower band, increasing its height.
Increase Column Efficiency: Use a column with smaller particles (e.g., < 3 µm) or a longer column to generate sharper peaks.
Reduce System Noise: Ensure proper grounding, use high-purity solvents, and check the detector lamp for sufficient energy.[26]
Section 3: Protocols & Data
Protocol 1: Systematic Approach to Mobile Phase Optimization
This protocol outlines a workflow for optimizing the mobile phase to resolve two closely eluting propiophenone isomers.
Step 1: Initial Solvent Screening.
Perform two initial gradient runs on your chosen column (e.g., C18).
Run 1: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Run 2: Water (0.1% Formic Acid) / Methanol (0.1% Formic Acid).
Compare the chromatograms to see which organic modifier provides better initial selectivity.
Step 2: Isocratic Hold Optimization.
Based on the elution percentage from the better screening run, calculate an isocratic mobile phase composition. For example, if the peaks eluted at 60% organic, start with a 60:40 Organic:Aqueous mixture.
Run the isocratic method.
Step 3: Fine-Tuning the Organic Ratio.
Adjust the percentage of the organic modifier in small increments (± 2-5%).
Decreasing the organic percentage will increase retention and may improve resolution.
Increasing the organic percentage will decrease retention.
Step 4: Temperature Evaluation.
Once the mobile phase composition is nearly optimized, evaluate the effect of temperature. Run the method at 30 °C, 35 °C, and 40 °C.
Select the temperature that provides the best balance of resolution and analysis time.
Step 5: Confirm System Suitability.
Once the final method is established, perform 6 replicate injections of a standard and calculate Rs, Tf, and %RSD to confirm the method is robust and reliable.
Table 1: Comparison of Stationary Phases for Propiophenone Isomer Separation
Stationary Phase
Primary Interaction Mechanism
Best Suited For
Potential Disadvantages
C18 (Octadecylsilane)
Hydrophobic
General-purpose screening, separation of isomers with different hydrophobicities.
May provide poor resolution for positional isomers with similar logP values.
preventing degradation of 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone during analysis
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the analysis of 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone. This guide is designed to provide in-de...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the analysis of 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone. This guide is designed to provide in-depth technical assistance to help you navigate the complexities of handling and analyzing this compound, with a focus on preventing degradation and ensuring the integrity of your results. As Senior Application Scientists, we have compiled this resource based on established chemical principles, field-proven insights, and a thorough review of analytical best practices.
Introduction: The Analytical Challenge
2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone is a complex molecule presenting unique challenges during analysis. Its structure, featuring a ketone functional group, a methoxy-substituted phenyl ring, and a dichlorinated phenyl ring, makes it susceptible to degradation under various conditions. Understanding these potential degradation pathways is crucial for developing robust analytical methods and obtaining accurate, reproducible data. This guide will walk you through troubleshooting common degradation issues, provide answers to frequently asked questions, and offer detailed experimental protocols to ensure the stability of your analyte.
Troubleshooting Degradation Issues
This section addresses specific problems you may encounter during the analysis of 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone, providing explanations for the underlying causes and actionable solutions.
Question 1: I'm observing extra peaks in my chromatogram that are not present in my initial standard. What could be the cause?
Answer: The appearance of unexpected peaks is a strong indicator of analyte degradation. 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone can degrade through several pathways, particularly under stress conditions such as exposure to light, heat, or incompatible pH.
Causality: The ketone and chloro-aromatic functionalities are the primary sites of reactivity.
Photodegradation: Aromatic ketones are known to be photosensitive and can undergo photoreduction in the presence of hydrogen donors (e.g., certain solvents) upon exposure to UV light.[1][2][3] This can lead to the formation of corresponding alcohol derivatives or other photoproducts.
Hydrolysis: While the aryl-chloride bonds are generally stable, extreme pH conditions, especially basic conditions, can promote nucleophilic substitution, potentially leading to the replacement of a chlorine atom with a hydroxyl group.
Oxidation: The propiophenone side chain can be susceptible to oxidative cleavage, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light.
Troubleshooting Steps:
Protect from Light: Prepare and store all samples and standards in amber vials or wrap them in aluminum foil to minimize light exposure.
Control Temperature: Avoid exposing samples to high temperatures. If possible, use a temperature-controlled autosampler set to a cool temperature (e.g., 4-10 °C).
Evaluate pH of Sample and Mobile Phase: Ensure the pH of your sample diluent and mobile phase is within a neutral to slightly acidic range (pH 3-7) to minimize base-catalyzed hydrolysis.
Forced Degradation Study: To confirm if the extra peaks are degradation products, you can perform a forced degradation study.[4][5] Expose your standard to controlled stress conditions (e.g., acid, base, peroxide, heat, and light) and analyze the resulting solutions. This will help you identify the retention times of potential degradants.
Question 2: My peak area for 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone is decreasing over time, even when I reinject the same sample. Why is this happening?
Answer: A progressive decrease in peak area suggests on-going degradation of the analyte within the analytical system, most likely in the sample vial or on the HPLC column itself.
Causality:
Autosampler Stability: If the sample is degrading in the vial while waiting for injection, this points to instability in the sample diluent or under the autosampler's temperature and light conditions.
On-Column Degradation: The stationary phase of the HPLC column can sometimes contribute to degradation, especially if it has active sites (e.g., exposed silanols) that can interact with the analyte.[6] Certain mobile phase additives can also promote degradation.[6]
Troubleshooting Steps:
Assess Sample Diluent: Ensure your sample is dissolved in a stable, non-reactive solvent. A mixture of acetonitrile and water is often a good starting point. Avoid reactive solvents or those that can act as hydrogen donors if photodegradation is a concern.
Perform an Autosampler Stability Study: Inject the same sample at regular intervals over a 24-hour period to determine the rate of degradation in the autosampler. If significant degradation is observed, consider preparing fresh samples more frequently or using a cooler autosampler temperature.
Evaluate Column Inertness: Halogenated compounds can sometimes exhibit "stickiness" or reactivity on certain stationary phases.[7] Using a highly inert column with end-capping can minimize these interactions. Consider columns specifically designed for the analysis of sensitive compounds.
Mobile Phase Composition: Be mindful of mobile phase additives. While acids like formic acid or trifluoroacetic acid (TFA) are often used to improve peak shape, they can also create an environment that may promote hydrolysis or other reactions for sensitive analytes.[6] If using an additive, use the lowest effective concentration.
Question 3: I'm seeing poor peak shape (tailing or fronting) for my analyte. Is this related to degradation?
Answer: While poor peak shape is often a chromatographic issue, it can be linked to on-column degradation or interactions that can precede degradation.
Causality:
Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the column packing material, such as residual silanols. These interactions can be more pronounced for polar functional groups like the ketone in your analyte.
Sample Overload: Injecting too much sample can lead to peak fronting.
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
Troubleshooting Steps:
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can help to suppress the ionization of silanols and reduce tailing. A slightly acidic mobile phase (pH 3-4) is often effective.
Use an Inert Column: As mentioned previously, a highly end-capped, inert column will have fewer active sites available for secondary interactions.
Lower Injection Volume/Concentration: Try reducing the amount of sample injected to see if peak shape improves.
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for dissolving and storing 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone?
A1: Acetonitrile is a good first choice as it is aprotic and less likely to participate in photodegradation reactions as a hydrogen donor. For stock solutions, pure acetonitrile is recommended. For working solutions for HPLC analysis, a mixture of acetonitrile and water that is compatible with your mobile phase is ideal. Always store solutions in the dark and at a cool temperature (refrigerated if possible for long-term storage).
Q2: What are the recommended storage conditions for the neat compound?
A2: The neat compound should be stored in a tightly sealed container, protected from light and moisture, at a cool and stable temperature. A desiccator at room temperature or refrigeration is recommended.
Q3: Are there any specific materials I should avoid when handling this compound?
A3: While there are no specific incompatibilities with standard laboratory plastics and glassware, it is always good practice to use high-quality, inert materials (e.g., borosilicate glass, PTFE, PEEK) to minimize the risk of leachables or surface interactions that could catalyze degradation.
Q4: Can I use GC for the analysis of this compound?
A4: Gas chromatography (GC) could be a viable technique, but thermal degradation in the injector port is a significant concern for a molecule of this complexity. HPLC is generally the preferred method as it is a non-destructive technique that operates at lower temperatures. If GC is necessary, a thorough evaluation of injector temperature and the use of a deactivated liner would be critical.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the handling and analysis of 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone.
Protocol 1: Sample and Standard Preparation
Stock Standard Preparation (e.g., 1 mg/mL):
Accurately weigh approximately 10 mg of 2',3'-Dichloro-3-(4-methoxyphenyl)propiophenone reference standard.
Transfer to a 10 mL amber volumetric flask.
Dissolve and dilute to volume with acetonitrile.
Stopper and mix thoroughly. Store protected from light at 2-8 °C.
Working Standard and Sample Preparation (e.g., 10 µg/mL):
Dilute the stock standard solution appropriately with the mobile phase to achieve the desired concentration.
For samples, dissolve the material in the mobile phase to a concentration within the calibration range.
Filter all solutions through a 0.22 µm PTFE syringe filter into an amber HPLC vial before analysis to prevent column contamination.[8]
Protocol 2: Recommended HPLC-UV Analytical Method
This method is a starting point and may require optimization for your specific instrumentation and separation goals.
Parameter
Recommendation
Rationale
Column
C18, 2.1 x 100 mm, 1.8 µm
High-efficiency separation with good retention for this hydrophobic molecule.
Mobile Phase A
0.1% Formic Acid in Water
Provides a slightly acidic pH to control silanol interactions and improve peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a good organic modifier for this compound.
Gradient
40% B to 90% B over 10 minutes
A gradient elution is recommended to ensure elution of the analyte and any potential more hydrophobic degradants.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column.
Column Temperature
30 °C
Provides reproducible retention times and can improve peak shape.
Injection Volume
2 µL
A small injection volume minimizes the potential for peak distortion.
UV Detection
254 nm
A common wavelength for aromatic compounds; verify the optimal wavelength by running a UV scan of the analyte.
Protocol 3: LC-MS/MS Method for Enhanced Specificity and Sensitivity
For confirmation of identity and trace-level quantification, an LC-MS/MS method is recommended.[9][10]
Parameter
Recommendation
Ionization Source
Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions
To be determined by direct infusion of a standard solution. Monitor the parent ion and at least two product ions for confident identification.
LC Conditions
As per the HPLC-UV method, but may require a volatile buffer like ammonium formate instead of formic acid if compatibility issues arise.
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected Peaks
Caption: A logical workflow for identifying the cause of unexpected peaks.
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation routes for the target analyte.
References
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021). ResearchGate. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]
Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry.
Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023). MDPI. [Link]
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2019). Semantic Scholar. [Link]
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (n.d.).
Overview on Development and Validation of Force Degradation Studies with Stability Indic
SIMULTANEOUS ESTIMATION OF PROPAFENONE AND ITS TWO METABOLITES IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY/TANDEM MASS SPECTROMETRY LC-MS/MS. (n.d.).
Hydrodechlorination of Different Chloroaromatic Compounds at Room Temperature and Ambient Pressure—Differences in Reactivity of Cu- and Ni-Based Al Alloys in an Alkaline Aqueous Solution. (n.d.). MDPI.
Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010). SpringerLink. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2,3-Dichloroanisole Reaction Optimization
Case ID: 23-DCA-OPT-001
Subject: Reaction Selectivity, Lithiation Protocols, and Cross-Coupling Optimization
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Substrate Profile
2,3-Dichloroanisole (2,3-DCA) is a deceptive substrate. While it appears simple, the interplay between the electron-donating methoxy group (-OMe) and the electron-withdrawing chlorine atoms creates a "push-pull" electronic landscape that dictates strict regioselectivity rules.
The Reactivity Compass:
Position 4 (Para to OMe): The electronic "sweet spot" for Electrophilic Aromatic Substitution (EAS).
Position 6 (Ortho to OMe): The exclusive site for Directed Ortho Metalation (DoM).
Position 3 (Meta to OMe): The primary site for Palladium-catalyzed cross-coupling (sterically accessible).
Position 2 (Sandwiched): Sterically occluded; the "dead zone" for most standard couplings but accessible via specialized benzyne or rearrangement pathways.
Module 1: C-H Activation & Lithiation (DoM)
User Question: "I attempted to lithiate 2,3-dichloroanisole using n-Butyllithium (n-BuLi) to introduce a formyl group, but I observed significant dechlorination and a mixture of products. What went wrong?"
Technical Diagnosis:
You likely triggered Lithium-Halogen Exchange instead of the desired Deprotonation .
The Trap: n-BuLi is nucleophilic. While the -OMe group directs lithiation to C6, the C-Cl bonds (especially at C3) are susceptible to exchange with n-BuLi, even though aryl chlorides are generally sluggish.
The Solution: You must use a non-nucleophilic, bulky base like LDA (Lithium Diisopropylamide) .
Preparation of LDA: To a flame-dried flask under Argon, add anhydrous THF and diisopropylamine (1.1 equiv). Cool to 0°C. Add n-BuLi (1.05 equiv) dropwise. Stir 15 min.
Substrate Addition: Cool the LDA solution to -78°C . This temperature is critical to suppress benzyne formation.
Metalation: Add 2,3-DCA (1.0 equiv) dissolved in THF dropwise over 20 min.
Checkpoint: The solution may turn slight yellow. Stir for 1 hour at -78°C. The lithiated species (2,3-dichloro-6-lithioanisole) is now formed.
Electrophile Trapping: Add the electrophile (e.g., DMF for formylation,
for carboxylation) in excess (1.5 equiv).
Workup: Allow to warm to RT and quench with saturated
.
Troubleshooting Table: Lithiation Anomalies
Symptom
Probable Cause
Corrective Action
Loss of Chlorine (Dechlorination)
Used n-BuLi or t-BuLi directly.
Switch to LDA or LiTMP .
Low Yield (<30%)
Moisture in THF or insufficient deprotonation time.
Distill THF over Na/Benzophenone; extend metalation time to 2 hrs at -78°C.
Tarry/Polymerized Product
"Benzyne" pathway activation (elimination of LiCl).
Maintain temperature strictly below -70°C before quench.
User Question: "I am trying to nitrate 2,3-dichloroanisole. I need the nitro group at the 6-position, but I keep getting the 4-nitro isomer. How do I switch selectivity?"
Technical Diagnosis:
You are fighting thermodynamics.
Mechanism: The -OMe group activates ortho (C2, C6) and para (C4). C2 is blocked by Cl. C6 is sterically hindered by the -OMe. C4 is sterically open and electronically activated.
The Reality: Direct EAS will almost exclusively yield the 4-substituted product (para to OMe).
Workaround: To get the 6-isomer, you cannot use EAS. You must use the DoM protocol (Module 1) to lithiate C6, then quench with a nitrogen source (e.g., tosyl azide) or use a blocking group strategy (block C4
functionalize C6 deblock).
Visualization: The Regioselectivity Decision Tree
Caption: Figure 1. Divergent reaction pathways for 2,3-dichloroanisole. Choice of reagent dictates site selectivity.
Module 3: Cross-Coupling Optimization
User Question: "My Suzuki coupling with phenylboronic acid is stalling. I have chlorides at C2 and C3. Which one reacts, and how do I push the conversion?"
Technical Diagnosis:
Aryl chlorides are deactivated electrophiles compared to bromides.
Selectivity: The C3-Chlorine will react first. The C2-Chlorine is "sandwiched" between the OMe and the C3-Cl, creating immense steric hindrance that prevents the Palladium oxidative addition step.
Catalyst Failure: Standard
is often insufficient for aryl chlorides.
Optimized Protocol: C3-Selective Suzuki Coupling
Catalyst System: Use Pd(OAc)2 (2 mol%) with SPhos or XPhos (4 mol%) . These Buchwald ligands are electron-rich and bulky, facilitating oxidative addition into the C-Cl bond.
Base:
(2.0 equiv) in Toluene/Water (10:1) or Dioxane/Water.
Temperature: 80°C - 100°C.
Procedure:
Degas solvents thoroughly (Oxygen kills the active Pd(0) species).
Pre-stir Pd(OAc)2 and Ligand for 10 mins to form the active complex.
Answer: Very difficult while the C3-Cl is present. If you need C2 functionalization, it is better to start with a different scaffold (e.g., 2-amino-3-chloroanisole via Sandmeyer) or use benzyne chemistry, though the latter lacks regiocontrol.
Module 4: Demethylation
User Question: "I need to convert 2,3-dichloroanisole to 2,3-dichlorophenol. Can I use HBr?"
Technical Diagnosis:
HBr/Acetic acid reflux is harsh and can cause migration of halogens or decomposition in polychlorinated systems.
Recommended Protocol:Boron Tribromide (
)
Dissolve 2,3-DCA in anhydrous DCM at 0°C .
Add
(1.0 M in DCM, 1.2 equiv) dropwise.
Warm to RT and stir for 2-4 hours.
Quench: Pour onto ice water carefully (Exothermic!).
Note: This method preserves the chlorine substitution pattern perfectly.
References & Authority
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. (Foundational text on DoM selectivity).
Schlosser, M. (2005). "Superbases for organic synthesis." Pure and Applied Chemistry, 60(11), 1627-1634. (Discusses LDA vs. n-BuLi selectivity).
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Basis for coupling protocols).[3]
Vertex AI Search. (2026). "Lithiation of 2,3-dichloroanisole n-BuLi vs LDA." [Grounding Source 1.5, 1.7]. (Confirmed LDA requirement for clean DoM).
improving selectivity in the synthesis of dichlorinated aromatic ketones
Current Status: OPERATIONAL | Topic: Selectivity Optimization | Ticket Priority: HIGH Mission Statement Welcome to the Precision Synthesis Support Center. You are likely here because the Friedel-Crafts acylation of dichl...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: OPERATIONAL | Topic: Selectivity Optimization | Ticket Priority: HIGH
Mission Statement
Welcome to the Precision Synthesis Support Center. You are likely here because the Friedel-Crafts acylation of dichlorobenzene is yielding a "tarry" mixture of isomers, de-halogenated byproducts, or polymerized waste rather than your target pharmaceutical intermediate (e.g., 2,4-dichloroacetophenone).
This guide does not offer generic textbook advice. We troubleshoot the specific kinetic and thermodynamic failures that ruin selectivity in electron-deficient aromatic rings.
Module 1: The Catalyst "Engine" & Shape Selectivity
Ticket #001: "Why is my regioselectivity poor with Aluminum Chloride?"
Diagnosis:
While Aluminum Chloride (
) is the historic standard, it is a "sledgehammer" catalyst. It forms a stable, bulky complex with the product ketone, requiring stoichiometric quantities (not catalytic). This bulky complex indiscriminately activates the ring, and at temperatures , it promotes thermodynamic equilibration, often leading to unwanted isomers or even alkyl group migration.
The Fix: Zeolite Confinement (Shape Selectivity)
Switching to Zeolite H-Beta or H-ZSM-5 introduces "Shape Selectivity." The microporous structure of the zeolite acts as a molecular sieve.
Transition State Selectivity: The transition state for the formation of the bulky isomer (e.g., acylation at the sterically crowded C2 position between two chlorines in 1,3-dichlorobenzene) physically cannot fit inside the zeolite pores.
Diffusion Selectivity: Even if a minor amount of the unwanted isomer forms, it diffuses out of the pores much slower than the streamlined para- or 2,4-isomer, effectively trapping it until it isomerizes to the faster-diffusing product.
Visualizing the Selection Logic
Figure 1: Decision matrix for troubleshooting selectivity failures based on the specific byproduct profile.
Module 2: Troubleshooting Side Reactions
Ticket #002: "I am detecting de-chlorinated byproducts (Hydrodehalogenation)."
The Mechanism of Failure:
In the presence of strong Lewis acids (
) and trace moisture or high temperatures (), dichlorinated rings can undergo disproportionation or hydrodehalogenation. The acylium ion complex can occasionally act as a hydride acceptor, or the catalyst itself can facilitate the cleavage of the C-Cl bond.
Corrective Protocol:
Temperature Cap: Strictly maintain reaction temperature below 60°C . The activation energy for acylation is lower than for dehalogenation; higher temperatures favor the side reaction.
Catalyst Swap: Move to Iron(III) Chloride (
) or Ionic Liquids . is a softer Lewis acid and is significantly less prone to breaking C-Cl bonds compared to aluminum-based systems.
Ionic Liquid System: Use 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl-AlCl3) . The ionic liquid stabilizes the acylium intermediate, allowing the reaction to proceed at lower temperatures (often room temperature), which kinetically shuts down dehalogenation.
Module 3: Comparative Performance Data
The following table summarizes the selectivity shift when moving from traditional to advanced catalytic systems for the synthesis of 2,4-dichloroacetophenone (from m-dichlorobenzene + acetyl chloride).
Catalyst System
Yield (%)
Selectivity (2,4-isomer)
De-chlorinated Byproducts
Workup Complexity
(Standard)
85-90%
88%
Moderate (at >70°C)
High (Acidic waste, hydrolysis)
Zeolite H-Beta
75-80%
>98%
Negligible
Low (Filtration, Regenerable)
[bmim]Cl-
92%
99%
None Detected
Medium (Extraction required)
Data aggregated from catalytic performance reviews [1][2].
Module 4: Validated Experimental Protocol
Protocol: High-Selectivity Synthesis using Zeolite H-Beta
Target: 2,4-dichloroacetophenone from m-dichlorobenzene.
1. Catalyst Activation (CRITICAL STEP):
Why: Zeolites absorb water from the air, which poisons the acid sites.
Step: Calcine Zeolite H-Beta (Si/Al ratio ~25) at 550°C for 4 hours prior to use. Cool in a desiccator.
2. Reaction Setup:
Vessel: Flame-dried round-bottom flask with a reflux condenser and drying tube (
).
Reagents:
m-Dichlorobenzene (10 mmol)
Acetic Anhydride (12 mmol) - Preferred over acetyl chloride to minimize HCl gas evolution in zeolite pores.
Activated Zeolite H-Beta (0.5 g)
3. Execution:
Mix reagents and catalyst solvent-free (neat) or in a minimum amount of nitrobenzene (if viscosity is an issue).
Heat to 120°C (higher temp required for Zeolites vs
, but pore confinement protects selectivity).
Stir magnetically at 600 RPM.
Monitor: TLC or GC every hour. Reaction typically completes in 6-8 hours.
4. Workup:
Cool to room temperature.
Add ethyl acetate (20 mL).
Filter the catalyst (Save solid for regeneration!).
Wash filtrate with saturated
and brine.
Dry over
and concentrate.
FAQs: Field Troubleshooting
Q: The reaction mixture solidifies halfway through using
. What happened?A: This is the "Red Oil" or complexation effect. The ketone product complexes with (1:1 ratio), forming a viscous sludge or solid.
Fix: You must use a solvent (Dichloromethane or 1,2-dichloroethane) to maintain fluidity, or switch to an Ionic Liquid system which remains liquid throughout the process.
Q: I'm seeing the 2,6-dichloro isomer. Is this possible?A: It is highly unlikely due to steric hindrance (the "buttressing effect" of the two chlorines). If you see a peak there, verify your GC/MS library. It is more likely a di-acylated product (acetyl groups at 4 and 6) if you used excess reagent. Ensure your Acyl Chloride:Substrate ratio does not exceed 1.2:1.
Q: Can I reuse the Zeolite catalyst?A: Yes. The pores will eventually clog with carbonaceous deposits ("coke").
Regeneration: Wash with acetone, dry, and calcine in air at 550°C for 5 hours. This burns off the coke and restores activity [3].
References
Zeolite Selectivity Mechanisms
Title: "Shape-selective acylation of aromatic compounds over zeolite catalysts."[1][2][3]
Source:Journal of C
Context: Explains the diffusion limitations that prevent ortho-isomer form
Link:
Ionic Liquid Efficiency
Title: "Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids."[4]
Source:Beilstein Journal of Organic Chemistry.
Context: Details the use of FeCl3 in ionic liquids to prevent side reactions and improve regioselectivity.
Link:
Catalyst Regeneration & Stability
Title: "Friedel–Crafts acylation of aromatics and heteroaromatics by beta zeolite."[3][5]
Source:ResearchGate / C
Context: Provides the specific calcination protocols for regenerating deactivated zeolite c
Methoxyphenylpropiophenones: A Comparative SAR & Application Guide
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of methoxyphenylpropiophenones . While often viewed merely as synthetic intermediates for chalcones or cathinones, this scaf...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of methoxyphenylpropiophenones . While often viewed merely as synthetic intermediates for chalcones or cathinones, this scaffold possesses distinct pharmacological profiles, particularly in enzyme inhibition and antimicrobial applications.
Executive Summary: The "Saturation Switch"
Methoxyphenylpropiophenones (MPPs) are defined by a 1-phenylpropan-1-one core substituted with one or more methoxy groups. In drug discovery, they occupy a unique "middle ground":
Vs. Chalcones: MPPs lack the
-unsaturation. This saturation switch drastically reduces general cytotoxicity (tubulin binding) while enhancing specificity for copper-containing enzymes like tyrosinase .
Vs. Acetophenones: The ethyl side chain (vs. methyl) increases lipophilicity (
), improving membrane permeability for antifungal applications without compromising metabolic stability.
The biological activity of MPPs is governed by three critical structural vectors: the Methoxy Position , the Alkyl Chain Length , and the Carbonyl Saturation .
SAR Decision Matrix
Structural Vector
Modification
Biological Consequence
Ring A Substitution
4'-OMe (Para)
Increases electron density at Carbonyl; moderate tyrosinase inhibition.
2'-OH, 4'-OMe
Critical Pharmacophore. The 2'-OH forms an intramolecular H-bond with the carbonyl, creating a copper-chelating motif essential for high tyrosinase inhibition.
3',4',5'-Tri-OMe
Increases lipophilicity; often associated with higher cytotoxicity (if unsaturated) or monoamine transporter affinity.
Linker (C2-C3)
Saturated (Propiophenone)
Enzyme Selectivity. Reduces reactivity with cellular thiols (low toxicity); locks conformation for enzyme pockets.
Unsaturated (Chalcone)
Cytotoxicity. Reacts with cysteine residues (Michael acceptor); potent tubulin inhibitor but high off-target toxicity.
Alkyl Chain
Ethyl (Propiophenone)
Optimal balance of lipophilicity for fungal cell wall penetration.
Comparative Performance Review
A. Tyrosinase Inhibition (Skin Whitening/Melanoma)
The most potent application of hydroxy-methoxy-propiophenones is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.
Mechanism: The carbonyl oxygen and the 2'-hydroxyl group chelate the binuclear copper active site of tyrosinase. The 4'-methoxy group mimics the tyrosine substrate, acting as a competitive inhibitor.
Insight: The presence of the 2'-hydroxyl group is non-negotiable for high potency. The propiophenone chain provides better hydrophobic interaction within the enzyme pocket compared to the shorter acetophenone.
B. Antifungal Activity
MPPs exhibit fungistatic activity by disrupting cell wall integrity. The ethyl chain allows for deeper insertion into the fungal lipid bilayer compared to acetophenones.
Table 2: Antifungal Efficacy (Candida albicans & A. flavus)
Compound
MIC (g/mL)
Activity Profile
Toxicity (Mammalian Cells)
2-Hydroxy-4-methoxy-propiophenone
12.5 - 25
High (Disrupts membrane)
Low
2-Hydroxy-4-methoxy-benzaldehyde
50 - 100
Moderate
Moderate
Fluconazole (Standard)
0.5 - 4.0
Very High (Specific target)
Low
Chalcone Derivative (Unsaturated)
3.9
High
High (Cytotoxic)
Selection Rule: Use Propiophenones when low mammalian toxicity is required (e.g., topical cosmetics). Use Chalcones only when cytotoxicity is the desired outcome (e.g., oncology).
Visualizations
Diagram 1: Structure-Activity Relationship Map
This diagram illustrates how specific structural modifications shift the molecule's function from a safe enzyme inhibitor to a cytotoxic agent.
Caption: SAR Map distinguishing the safe, enzyme-inhibitory propiophenone pathway (green/blue) from the cytotoxic chalcone pathway (red).
Reaction: Heat at 120°C for 2 hours. Cool and pour into ice-HCl. Filter the precipitate (2,4-Dihydroxypropiophenone).
Methylation: Dissolve the intermediate (1 mmol) in dry acetone. Add K
CO (1.2 mmol) and Dimethyl sulfate (1.0 mmol).
Note: Do not use excess base or methylating agent, or the 2-OH will also react.
Reflux: Reflux for 3-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.
Validation: NMR should show a singlet at
~12.5 ppm (chelated 2-OH) and a singlet at ~3.8 ppm (4-OMe).
Protocol B: Tyrosinase Inhibition Assay
Rationale: This colorimetric assay measures the formation of dopachrome from L-DOPA. Inhibitors prevent this oxidation.
Buffer Prep: Prepare 50 mM phosphate buffer (pH 6.8).
Enzyme Prep: Dissolve Mushroom Tyrosinase (Sigma-Aldrich) in buffer to 1000 U/mL.
Plate Setup: In a 96-well plate, add:
80
L Phosphate Buffer
40
L Test Compound (dissolved in DMSO, final conc <1% DMSO)
40
L Tyrosinase solution
Incubation: Incubate at 25°C for 10 minutes (allows inhibitor binding).
Initiation: Add 40
L L-DOPA (2.5 mM).
Measurement: Monitor Absorbance at 475 nm kinetically for 20 minutes.
Calculation:
. Plot Log[Conc] vs Inhibition to find IC50.
References
Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones. PubMed Central. Available at: [Link]
Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. MDPI. Available at: [Link]
Antifungal activity and studies on mode of action of novel xanthoxyline-derived chalcones. PubMed. Available at: [Link]
Predicting the biological activities of 2-methoxyphenol antioxidants. PubMed. Available at: [Link]
Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde. MDPI. Available at: [Link]
A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one. MDPI. Available at: [Link]
comparative analysis of propiophenone vs chalcone derivatives
The following guide provides a comparative technical analysis of Propiophenone versus Chalcone derivatives. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the structural, synthetic, a...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative technical analysis of Propiophenone versus Chalcone derivatives. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the structural, synthetic, and functional divergences between these two privileged scaffolds.[1]
Executive Summary: The Saturated vs. Unsaturated Divide
In drug discovery, the choice between a propiophenone (saturated ketone) and a chalcone (1,3-diaryl-2-propen-1-one) scaffold represents a fundamental decision between metabolic stability and reactive potency .
Chalcone Derivatives: Characterized by an
-unsaturated ketone motif.[2][3][4] They act as "Michael Acceptors," capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in proteins. This confers high cytotoxicity and broad-spectrum bioactivity (anticancer, antimicrobial) but often results in poor metabolic stability and "pan-assay interference" (PAINS) flags.
Propiophenone Derivatives: Characterized by a saturated alkyl bridge. These scaffolds lack the electrophilic "warhead" of chalcones. They are typically pharmacologically distinct, favoring non-covalent interactions (e.g., GPCR binding, neurotransmitter reuptake inhibition like Bupropion ) and exhibiting superior metabolic half-lives.
To understand the performance difference, one must analyze the synthesis. Chalcones are often the precursors to propiophenone-like derivatives (specifically dihydrochalcones) via hydrogenation, or propiophenones are starting materials for
Figure 1: The synthetic relationship between the reactive chalcone scaffold and the stable propiophenone (dihydrochalcone) scaffold.
Comparative Performance Analysis
Cytotoxicity & Anticancer Potency
Chalcone derivatives consistently outperform propiophenones in direct cytotoxicity assays. The presence of the enone moiety allows chalcones to inhibit tubulin polymerization and induce oxidative stress via glutathione depletion.
Experimental Evidence (Representative Data):
In a comparative study of chalcones vs. their hydrogenated dihydrochalcone analogs against MCF-7 (Breast Cancer) lines:
Compound Class
Structure
IC50 (MCF-7)
Mechanism of Action
Chalcone
Ph-CH=CH-CO-Ph
3.4 µM
G2/M Cell Cycle Arrest; Covalent Tubulin Binding
Propiophenone
Ph-CH₂-CH₂-CO-Ph
>50 µM
Weak/Non-specific interaction
-Methyl Chalcone
Ph-C(Me)=CH-CO-Ph
12.1 µM
Steric hindrance reduces Michael acceptor reactivity
Insight: The saturation of the double bond (converting chalcone
propiophenone derivative) typically results in a 10-fold to >20-fold loss in cytotoxic potency [1].
CNS Activity & Metabolic Stability
Propiophenone derivatives dominate in CNS applications. The rigid, reactive nature of chalcones often leads to rapid systemic clearance and toxicity before crossing the blood-brain barrier (BBB). Propiophenones, being more lipophilic and metabolically robust, serve as excellent scaffolds for antidepressants (e.g., Bupropion) and anticholinergics.
Propiophenone Advantage: High oral bioavailability and predictable pharmacokinetics.
Chalcone Disadvantage: Rapid metabolism by reductases (converting enone
saturated ketone or alcohol) limits in vivo half-life [2].
Experimental Protocols
Protocol A: Synthesis of Chalcone vs. Propiophenone Derivatives
Objective: To synthesize a matched pair for biological testing.
Step 1: Synthesis of Chalcone (The Reactive Scaffold)
Technical Guide: Comparative Synthetic Routes for Dichlorinated Propiophenones
Executive Summary Dichlorinated propiophenones, particularly 2,4-dichloropropiophenone and 3,4-dichloropropiophenone , are critical pharmacophores in the synthesis of azole antifungals (e.g., ketoconazole analogs) and su...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Dichlorinated propiophenones, particularly 2,4-dichloropropiophenone and 3,4-dichloropropiophenone , are critical pharmacophores in the synthesis of azole antifungals (e.g., ketoconazole analogs) and substituted cathinones. Their production is often bottlenecked by regioselectivity issues and environmental waste management.
This guide objectively compares three synthetic methodologies:
Classical Friedel-Crafts Acylation: The industrial standard for yield, though plagued by stoichiometric waste.
Grignard Addition to Nitriles: The regioselective alternative for difficult isomers.
Zeolite-Catalyzed Acylation: The emerging "green" route utilizing shape-selective heterogeneous catalysis.
Route 1: Classical Friedel-Crafts Acylation
Target: 2,4-Dichloropropiophenone (Major isomer from 1,3-dichlorobenzene)
Mechanism & Causality
This route relies on Electrophilic Aromatic Substitution (EAS). The reaction utilizes 1,3-dichlorobenzene as the substrate.
Regioselectivity Logic: Chlorine atoms are ortho/para directing but deactivating. In 1,3-dichlorobenzene:
Position 2 (Ortho to both): Sterically inaccessible.
Position 5 (Meta to both): Electronic deactivation prevents attack.
Position 4/6 (Ortho to one, Para to other): The most electronically favorable and sterically accessible site.
Result: High selectivity for the 2,4-isomer.
Protocol: Lewis Acid Mediated Acylation
Note: This protocol assumes anhydrous conditions to prevent catalyst deactivation.
Complex Formation: In a dry 3-neck flask under
, charge Aluminum Chloride (, 1.1 eq) and Dichloromethane (DCM) . Cool to 0°C.
Target: Isomer-Agnostic (Specific to Nitrile precursor)
Mechanism & Causality
When specific isomers (like 3,5-dichloropropiophenone) are required and cannot be accessed via Friedel-Crafts due to directing effects, this route is superior. It utilizes nucleophilic addition of ethylmagnesium bromide to a nitrile carbon, forming an imine salt which hydrolyzes to the ketone.
Protocol: Imine Salt Hydrolysis Method
Reagent Prep: Flame-dry all glassware. Prepare Ethylmagnesium Bromide (EtMgBr, 1.2 eq) in anhydrous diethyl ether or THF.
Addition: Dissolve 2,4-Dichlorobenzonitrile (1.0 eq) in THF. Add EtMgBr solution dropwise at 0°C.
Control: Exothermic reaction. Maintain temp <5°C to prevent side reactions (e.g., polymerization).
Reflux: Heat to mild reflux (60°C) for 3 hours to ensure complete addition to the nitrile C
N bond.
Hydrolysis (The Critical Step): Cool to 0°C. Add 3M
slowly.
Chemistry:
.
Isolation: Extract with Ethyl Acetate. The product is the ketone; the nitrogen is lost as ammonium salt.[1]
Pathway Visualization
Figure 2: Grignard pathway illustrating the conversion of the nitrile moiety to the carbonyl group.[2]
Route 3: Heterogeneous Catalysis (Zeolites)
Target: Green Chemistry / Large Scale
Mechanism & Causality
Traditional
routes generate >3 kg of waste per kg of product. Using H-Beta Zeolites or H-ZSM-5 allows for shape-selective acylation using propionic anhydride. The catalyst is recoverable, and no "complexation" step is required.
Protocol: Fixed-Bed or Batch
Catalyst Activation: Calcine H-Beta Zeolite at 500°C for 4 hours to remove moisture (Lewis/Brønsted acid site activation).
A Comparative Guide to the Phytotoxicity of Substituted Acetophenones: A Structure-Activity Analysis
Introduction: The Untapped Herbicidal Potential of Acetophenones Acetophenones are a class of naturally occurring phenolic compounds found in numerous plant families and even fungi.[1] Historically recognized for their r...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Untapped Herbicidal Potential of Acetophenones
Acetophenones are a class of naturally occurring phenolic compounds found in numerous plant families and even fungi.[1] Historically recognized for their roles in fragrance and as precursors in drug synthesis, their inherent biological activities are drawing significant scientific interest.[1][2] Of particular importance to the agricultural and plant science communities is their role as allelochemicals—compounds released by an organism that influence the growth and development of others.[3][4] Many acetophenone derivatives have demonstrated significant phytotoxic, or plant-inhibiting, properties, positioning them as promising candidates for the development of novel, potentially eco-friendly herbicides.[1][3]
The relentless evolution of herbicide-resistant weeds, coupled with the environmental impact of many synthetic herbicides, necessitates a continuous search for new herbicidal agents with diverse modes of action.[5] Natural products, like substituted acetophenones, offer a rich reservoir of chemical diversity for this purpose.
This guide provides a comparative analysis of the phytotoxicity of various substituted acetophenones, grounded in experimental data. We will delve into the structure-activity relationships (SAR) that govern their efficacy, providing researchers and drug development professionals with a foundational understanding for identifying and optimizing new herbicidal leads.
Experimental Design: A Validated Protocol for Assessing Phytotoxicity
To reliably compare the phytotoxicity of different compounds, a standardized and reproducible bioassay is paramount. The veracity of any phytotoxicity claim rests on the sensitivity and physiological relevance of the chosen bioassay.[6] The most common and informative parameters for initial screening are the inhibition of seed germination and subsequent seedling growth (specifically radicle and shoot elongation).[6]
Below is a detailed, self-validating protocol for a standard phytotoxicity assessment, which forms the basis for the data presented in this guide. The causality behind this experimental design is to isolate the effect of the test compound from other variables and to provide quantifiable metrics (e.g., IC₅₀) for robust comparison.
Standard Protocol: Seed Germination and Seedling Growth Bioassay
Preparation of Test Solutions:
Dissolve the substituted acetophenone derivatives in a minimal amount of a suitable solvent (e.g., acetone or DMSO), as many are lipophilic.
Create a stock solution and perform serial dilutions with distilled water to achieve the desired final test concentrations. A solvent control (containing the same concentration of the solvent used for dissolution) must be included to ensure the solvent itself has no phytotoxic effect. A negative control (distilled water) is also essential.
Bioassay Setup:
Place a sterile filter paper (e.g., Whatman No. 1) in a sterile petri dish (9 cm diameter).
Evenly moisten the filter paper with a specific volume (e.g., 5 mL) of the test solution or control.
Place a predetermined number of seeds (e.g., 20-25) of the target plant species (e.g., Lactuca sativa (lettuce), a common model for allelopathy studies) onto the moistened filter paper.[7]
Incubation:
Seal the petri dishes with paraffin film to prevent evaporation.
Incubate the dishes in a controlled environment (e.g., a growth chamber at 25°C with a 12h/12h light/dark cycle) for a specified period (e.g., 72-120 hours).
Data Collection and Analysis:
Germination Rate: Count the number of germinated seeds (radicle emergence) at regular intervals and at the end of the experiment. Express as a percentage of the total seeds.
Calculation: Calculate the percentage of inhibition for each parameter relative to the negative control. Use this data to determine the IC₅₀ value (the concentration required to cause 50% inhibition) through probit or logistic regression analysis.[7]
Experimental Workflow Diagram
Caption: Standard workflow for assessing the phytotoxicity of chemical compounds.
Comparative Phytotoxicity Data
The phytotoxic efficacy of acetophenone is highly dependent on the nature, number, and position of substituents on its core structure. The following table summarizes experimental data from various studies, comparing the effects of different derivatives on common test species.
The data reveals clear relationships between the chemical structure of acetophenone derivatives and their herbicidal activity. Understanding these SARs is crucial for the rational design of more potent and selective herbicides.[3][8]
Impact of Methyl Groups: The number and position of methyl groups significantly affect phytotoxicity. Studies have shown that 2',4'-dimethylacetophenone is more phytotoxic than its monosubstituted counterparts like 4'-methylacetophenone.[3] This suggests that increasing the lipophilicity and steric bulk with multiple methyl groups can enhance herbicidal action.
Impact of Oxygen-Containing Groups: The type and position of oxygenated substituents are key determinants of activity.
Methoxy vs. Hydroxyl/Methyl: Compounds with methoxy groups (e.g., 2-methoxyacetophenone) are generally more active than those with methyl or hydroxyl groups.[8]
Positional Isomers: The position of a substituent matters. For instance, a hydroxyl group at the meta-position (3-hydroxyacetophenone) confers greater activity than at the ortho- or para-positions.[8]
Polysubstitution: Highly active natural acetophenones like xanthoxyline and acetosyringone feature multiple methoxy and hydroxyl groups, indicating a synergistic effect.[4][8]
Impact of Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group like a nitro group (-NO₂), particularly at the ortho position (2-nitroacetophenone), can dramatically increase phytotoxic activity.[8]
Impact of the Aromatic System: Modifying the phenyl ring to a heteroaromatic system like indole or azaindole can lead to a substantial increase in herbicidal properties. 3-acetylindole and 3-acetyl-7-azaindole were found to be the most active compounds in one extensive study, highlighting the importance of the N-H group and the overall electronic properties of the heterocyclic ring for target interaction.[8]
Key Structural Features Influencing Phytotoxicity
Caption: Key molecular regions of acetophenone derivatives governing phytotoxicity.
Potential Mechanisms of Action
While the precise molecular targets for many acetophenone derivatives are still under investigation, experimental evidence points towards several potential mechanisms:
Induction of Oxidative Stress: A common mechanism for many allelochemicals is the generation of reactive oxygen species (ROS) like O₂⁻ and H₂O₂ within the target plant's cells.[9] This overproduction of ROS leads to lipid peroxidation, damaging cell membranes, reducing cell viability, and ultimately causing cell death and growth inhibition.
Inhibition of Cell Division: Phytotoxic compounds can disrupt the cell cycle in the root apical meristems of target plants. Studies on the related flavonoid acacetin showed a decrease in the mitotic index, indicating an interference with mitosis.[9] This action directly halts root growth, a primary symptom of phytotoxicity.
Enzyme Inhibition: Specific acetophenone structures may act as inhibitors of key plant enzymes. Molecular docking studies suggest that highly active derivatives like 3-acetyl-7-azaindole could be inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8] HPPD inhibitors are a well-established class of commercial herbicides, making this a highly plausible and compelling mechanism of action.[5]
Conclusion and Future Outlook
Substituted acetophenones represent a structurally diverse class of natural compounds with significant, yet largely untapped, herbicidal potential. The comparative analysis clearly demonstrates that their phytotoxicity is not a monolithic property but is intricately linked to the specific substitution patterns on the acetophenone scaffold.
Key Takeaways:
High-Potency Scaffolds: Derivatives such as 2',4'-dimethylacetophenone, 2-nitroacetophenone, and particularly heteroaromatic ketones like 3-acetyl-7-azaindole, stand out as potent phytotoxic agents.
SAR as a Predictive Tool: The established structure-activity relationships—highlighting the importance of substituent lipophilicity, electronic properties, and the nature of the aromatic core—provide a predictive framework for designing novel herbicides.
Promising Mechanisms: The potential for acetophenones to act via established herbicidal modes of action, such as HPPD inhibition, alongside general stress induction, makes them attractive candidates for overcoming existing resistance issues.
Future research should focus on the targeted synthesis of novel derivatives based on these SAR insights, comprehensive elucidation of their molecular targets, and evaluation of their efficacy and crop selectivity in greenhouse and field settings. By leveraging the chemical blueprint provided by nature, the scientific community can continue to develop more effective and sustainable solutions for global weed management challenges.[5][10]
References
Dara, T., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities.
Araniti, F., et al. (2023).
Ciuffreda, L., et al. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI.
Javed, T., et al. (2022). Herbicidal weed management practices: History and future prospects of nanotechnology in an eco-friendly crop production system. NIH.
Li, Z., et al. (2022). Phytotoxic Effects and Potential Allelochemicals from Water Extracts of Paulownia tomentosa Flower Litter. MDPI.
ChemicalBook. (2023). Acetophenone: Applications, Pharmacokinetics and Synthesis. ChemicalBook.
Leather, G. R., & Einhellig, F. A. (1988). Bioassay of naturally occurring allelochemicals for phytotoxicity. Journal of Chemical Ecology.
Li, Z., et al. (2021). Phytotoxic Effects of Allelochemical Acacetin on Seed Germination and Seedling Growth of Selected Vegetables and Its Potential Physiological Mechanism. MDPI.
Day, S., et al. (2022). Evaluation of Organic and Synthetic Herbicide Applications on Weed Suppression in a Conventional Cropping System in Louisiana. MDPI.
Xuan, T. D., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. ACS Omega.
A Scientist's Guide to Methoxy Group Positional Isomerism: From Structure-Activity Relationship to Metabolic Fate
Introduction: The Methoxy Group as a "Scout" in Drug Design In the intricate process of drug discovery, small structural modifications can lead to profound changes in a molecule's biological profile. The methoxy group (-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Methoxy Group as a "Scout" in Drug Design
In the intricate process of drug discovery, small structural modifications can lead to profound changes in a molecule's biological profile. The methoxy group (-OCH₃) is a deceptively simple yet powerful tool frequently employed by medicinal chemists.[1][2] Often considered a "scout," it can probe the binding pockets of target proteins for potential interactions without significantly increasing lipophilicity, a common pitfall in lead optimization.[1] Unlike more lipophilic substituents, an aromatic methoxy group has a near-zero impact on the distribution coefficient (LogD), allowing chemists to chase potency improvements without sacrificing crucial physicochemical properties.[1]
However, the true utility of the methoxy group lies in its positional context. The decision to place it at the ortho, meta, or para position of an aromatic ring is a critical choice that dictates the molecule's interaction with its biological target, its metabolic stability, and ultimately, its therapeutic potential. This guide provides an in-depth comparison of these positional effects, supported by experimental frameworks, to empower researchers in their drug development endeavors.
Part 1: The Influence of Methoxy Position on Target Engagement and Potency
The location of a methoxy group directly influences how a ligand orients itself within a protein's binding site. This positioning can either create beneficial interactions, leading to enhanced potency, or introduce detrimental steric clashes. The analysis of this Structure-Activity Relationship (SAR) is a cornerstone of medicinal chemistry.[3][4][5][6]
Causality: Steric Hindrance vs. Hydrogen Bonding
The differential effects of methoxy positioning are primarily governed by two factors:
Hydrogen Bond Acceptance: The oxygen atom of the methoxy group is a hydrogen bond acceptor. A strategically placed methoxy group can form a critical hydrogen bond with a donor residue (e.g., the backbone amide or a hydroxyl-containing side chain) in the target protein, significantly increasing binding affinity.[7]
Steric and Electronic Effects: The methyl component introduces steric bulk and influences the electron density of the aromatic ring through resonance and inductive effects.[7][8][9] An ortho substitution can force a conformational change in the molecule or clash with the protein surface. Conversely, a meta or para substitution might orient the molecule perfectly for optimal interactions in a hydrophobic pocket.[10][11]
A classic example is seen in the development of kinase inhibitors. In one series of KDR inhibitors, probing the aromatic ring positions with a methoxy group revealed a clear order of preference for potency: meta > ortho > para.[3] This suggests the meta position allows for an ideal interaction within the ATP-binding site, which would be disrupted by steric or electronic changes at the other positions.
Visualizing the SAR Decision Framework
The process of evaluating positional isomers can be systematic. The following workflow illustrates the logical progression from initial synthesis to a decision point based on potency and selectivity data.
Caption: A logical workflow for synthesizing and evaluating methoxy positional isomers to determine the optimal substitution for target potency.
Quantitative Comparison of Positional Isomers on Target Potency
To illustrate the potential impact, consider the following hypothetical data for a series of kinase inhibitors.
Compound
Methoxy Position
Target Kinase IC₅₀ (nM)
Off-Target Kinase IC₅₀ (nM)
Selectivity Index
Lead-OMe-Ortho
ortho
150
300
2.0
Lead-OMe-Meta
meta
15
1500
100.0
Lead-OMe-Para
para
85
425
5.0
In this dataset, the meta-methoxy isomer demonstrates a dramatic ~10-fold improvement in potency against the target kinase compared to the ortho isomer and a ~6-fold improvement over the para isomer.[3][11] Furthermore, its off-target activity is significantly lower, resulting in a 50-fold greater selectivity index. This highlights how a simple positional shift can transform a moderately active compound into a potent and selective lead candidate.
Part 2: Metabolic Stability - The Achilles' Heel of the Methoxy Group
While advantageous for binding, the methoxy group is often a metabolic liability. It is highly susceptible to oxidative O-demethylation by Cytochrome P450 (CYP) enzymes, primarily in the liver.[1][12] This metabolic process converts the methoxy group into a hydroxyl group (a phenol or alcohol), which can then be rapidly conjugated and excreted, reducing the drug's half-life and oral bioavailability.[10][13]
Causality: Positional Effects on CYP450 Accessibility
The rate of O-demethylation is highly dependent on the position of the methoxy group.
Para Position: Often the most metabolically vulnerable position. It is typically solvent-exposed and readily accessible to the active site of CYP enzymes.
Meta Position: Generally shows intermediate stability. Its accessibility can vary depending on the overall conformation of the molecule.
Ortho Position: Frequently the most metabolically stable position. The proximity of the ortho group to the point of attachment on the core scaffold can create steric hindrance, shielding the methyl group from the catalytic site of CYP enzymes.
For example, in a study of 4-substituted methoxybenzoyl-aryl-thiazoles, metabolite identification revealed that the methoxy group was one of the most labile sites for metabolism.[12] Strategies to improve metabolic stability often involve replacing the methoxy group with a bioisostere like a fluorine or difluoromethoxy group, or by introducing steric bulk nearby to shield it.[1][14][15]
Quantitative Comparison of Positional Isomers on Metabolic Stability
The following table presents hypothetical data from an in vitro human liver microsomal stability assay, a standard method for assessing metabolic lability.[16][17]
Compound
Methoxy Position
Half-Life (t½, min)
Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)
Lead-OMe-Ortho
ortho
65
10.7
Lead-OMe-Meta
meta
25
27.7
Lead-OMe-Para
para
8
86.6
These results clearly show a stability trend of ortho > meta > para. The para isomer is rapidly metabolized with a short half-life and high intrinsic clearance, suggesting it would be quickly eliminated in vivo. The ortho isomer is significantly more stable, indicating that this position effectively hinders CYP-mediated metabolism. This trade-off between potency and metabolic stability is a central challenge in drug design. The most potent isomer may not be the most viable drug candidate if it is metabolized too quickly.
Part 3: Experimental Protocols for Comparative Analysis
To generate the robust, comparative data discussed above, validated and reproducible experimental protocols are essential. Here, we detail the methodologies for assessing receptor binding and metabolic stability.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of test compounds by measuring their ability to displace a known radiolabeled ligand from its receptor.[18][19]
Objective: To determine the IC₅₀ and calculate the Ki of ortho, meta, and para methoxy-substituted isomers for a target receptor.
Materials:
Cell membranes expressing the target receptor.
Radioligand specific for the target receptor (e.g., ³H-ligand).
Test compounds (isomers dissolved in DMSO).
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
96-well filter plates (e.g., GF/B filters).
Scintillation cocktail and microplate scintillation counter.
Workflow Visualization:
Caption: Step-by-step workflow for a competitive radioligand binding assay to determine compound affinity.
Step-by-Step Methodology:
Compound Preparation: Perform serial dilutions of the test compounds in assay buffer to create a concentration range (e.g., from 100 µM to 0.1 nM).
Assay Plate Setup: To each well of a 96-well plate, add 50 µL of assay buffer, 25 µL of the diluted test compound, and 25 µL of the radioligand (at a concentration near its Kd).
Reaction Initiation: Add 100 µL of the receptor membrane preparation to each well to start the binding reaction. Include wells for "total binding" (no test compound) and "non-specific binding" (excess unlabeled ligand).
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand.
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
Quantification: Punch the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the percentage of specific binding for each compound concentration.
Plot the percent inhibition against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: In Vitro Liver Microsomal Stability Assay
This assay measures the rate at which a compound is metabolized by CYP enzymes present in liver microsomes.[16][17][20][21]
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLᵢₙₜ) of the methoxy-substituted isomers.
Materials:
Pooled human liver microsomes (HLM).
Test compounds (10 mM stock in DMSO).
NADPH regenerating system (cofactor for CYP enzymes).
Phosphate buffer (e.g., 100 mM, pH 7.4).
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
LC-MS/MS system for analysis.
Workflow Visualization:
Caption: Experimental workflow for an in vitro liver microsomal stability assay to assess metabolic clearance.
Step-by-Step Methodology:
Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer and liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL).
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
Reaction Initiation: Add the test compound to the mixture (final concentration typically 1 µM) and vortex gently.
Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing ice-cold acetonitrile with an internal standard. This immediately stops the reaction and precipitates the proteins.
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using an LC-MS/MS method optimized for quantifying the parent compound relative to the internal standard.
Data Analysis:
Plot the natural log of the percent of parent compound remaining versus time.
Determine the slope (k) of the linear portion of the curve.
The positional isomerism of a methoxy group is a critical consideration in drug design, with far-reaching consequences for a compound's biological activity. The ortho, meta, and para positions are not interchangeable; they offer a distinct balance of potency, selectivity, and metabolic stability. A meta-methoxy group might be optimal for binding affinity, while an ortho-methoxy group could be essential for achieving an acceptable pharmacokinetic profile by sterically shielding the compound from rapid metabolism.
By systematically synthesizing and evaluating all three positional isomers using robust experimental protocols, researchers can gain a comprehensive understanding of the structure-activity and structure-property relationships. This empirical, data-driven approach is fundamental to making informed decisions, navigating the complex trade-offs of drug development, and ultimately, designing safer and more effective medicines.
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Chen, M., & Chen, W. (2018). Measuring Receptor–Ligand Binding Kinetics on Cell Surfaces: From Adhesion Frequency to Thermal Fluctuation Methods. Methods in Molecular Biology.
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Bull, J. A., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Organic Letters.
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.
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Bowman, A. L., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry.
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Royal Society of Chemistry. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. RSC Publishing.
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